L-Tyrosine, N-(1-oxoundecyl)-

Enantiomeric recognition Fluorescent chiral molecular micelles Steady-state fluorescence spectroscopy

L-Tyrosine, N-(1-oxoundecyl)- (CAS 823817-11-4), systematically named (2S)-3-(4-hydroxyphenyl)-2-(undecanoylamino)propanoic acid, is a medium-chain N-acyl amino acid surfactant comprising an 11-carbon saturated acyl chain (undecanoyl) attached via an amide bond to the α-amino group of L-tyrosine. With a molecular weight of 349.5 g/mol and a phenolic hydroxyl group on the tyrosine headgroup, the compound belongs to the broader class of N-acyl tyrosine derivatives that have been studied for surfactant, antimicrobial, and chiral recognition applications.

Molecular Formula C20H31NO4
Molecular Weight 349.5 g/mol
CAS No. 823817-11-4
Cat. No. B12546079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosine, N-(1-oxoundecyl)-
CAS823817-11-4
Molecular FormulaC20H31NO4
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C20H31NO4/c1-2-3-4-5-6-7-8-9-10-19(23)21-18(20(24)25)15-16-11-13-17(22)14-12-16/h11-14,18,22H,2-10,15H2,1H3,(H,21,23)(H,24,25)/t18-/m0/s1
InChIKeyDWFOFHMNLLAHJK-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Undecanoyl-L-Tyrosine (CAS 823817-11-4) – Structural Identity and Compound-Class Context for Procurement Evaluation


L-Tyrosine, N-(1-oxoundecyl)- (CAS 823817-11-4), systematically named (2S)-3-(4-hydroxyphenyl)-2-(undecanoylamino)propanoic acid, is a medium-chain N-acyl amino acid surfactant comprising an 11-carbon saturated acyl chain (undecanoyl) attached via an amide bond to the α-amino group of L-tyrosine [1]. With a molecular weight of 349.5 g/mol and a phenolic hydroxyl group on the tyrosine headgroup, the compound belongs to the broader class of N-acyl tyrosine derivatives that have been studied for surfactant, antimicrobial, and chiral recognition applications [2]. Unlike its shorter-chain (N-acetyl) and longer-chain (N-lauroyl, N-myristoyl) homologs, the C11 chain length occupies a specific physicochemical niche that influences micellization behavior, fluorescence properties when polymerized, and hydrophobic analyte discrimination capacity [3].

Why N-Undecanoyl-L-Tyrosine Cannot Be Casually Substituted by Other N-Acyl Tyrosines or N-Undecanoyl Amino Acids


Generic substitution among N-acyl tyrosine derivatives fails for two distinct reasons grounded in quantitative evidence. First, the headgroup identity (tyrosine vs. tryptophan vs. phenylalanine) determines the spectroscopic and chiral recognition profile of polymerized fluorescent chiral molecular micelles (FCMMs): poly(sodium N-undecanoyl-L-tyrosinate) [poly-L-SUY] exhibits a fluorescence quantum yield (Φ) of 0.04, molar absorptivity (ε) of 1,060 L mol⁻¹ cm⁻¹, and emission at 320 nm—values that are non-overlapping with the tryptophan and phenylalanine analogs, making them functionally non-interchangeable as chiral selectors [1]. Second, within the N-acyl tyrosine homologous series, a single methylene unit difference in chain length alters critical micelle concentration (CMC) exponentially; the C12 (lauroyl) derivative was identified as the optimum antibacterial agent among single-chain N-acyl tyrosines, while the C14 (myristoyl) derivative yields a CMC of 0.063% w/v at pH 12—demonstrating that chain length is a tuning parameter, not a trivial substitution variable [2][3].

Quantitative Differentiation Evidence for N-Undecanoyl-L-Tyrosine: Procurement-Relevant Head-to-Head and Class-Inferred Comparisons


Fluorescence Quantum Yield and Molar Absorptivity of Poly-L-SUY vs. Poly-L-SUW and Poly-L-SUF as Fluorescent Chiral Molecular Micelles

When polymerized into fluorescent chiral molecular micelles (FCMMs), poly(sodium N-undecanoyl-L-tyrosinate) [poly-L-SUY] displays quantitatively distinct photophysical properties compared to its tryptophan [poly-L-SUW] and phenylalanine [poly-L-SUF] analogs—all bearing the same C11 undecanoyl chain. Poly-L-SUY exhibits a fluorescence quantum yield (Φ) of 0.04, which is 2-fold lower than poly-L-SUW (Φ = 0.08) and 2.75-fold lower than poly-L-SUF (Φ = 0.11). Its molar absorptivity (ε) at the absorption maximum (λmax = 276 nm) is 1,060 L mol⁻¹ cm⁻¹, compared to 4,237 L mol⁻¹ cm⁻¹ for poly-L-SUW (λmax = 280 nm) and 321 L mol⁻¹ cm⁻¹ for poly-L-SUF (λmax = 259 nm). The fluorescence emission maximum of poly-L-SUY occurs at 320 nm, distinct from poly-L-SUW at 370 nm and poly-L-SUF at 305 nm [1]. These non-overlapping spectral signatures mean that the three FCMMs cannot functionally substitute for one another in fluorescence-based chiral assays.

Enantiomeric recognition Fluorescent chiral molecular micelles Steady-state fluorescence spectroscopy

Chiral Discrimination Selectivity of Poly-L-SUY for Hydrophobic vs. Hydrophilic Analytes Compared to Poly-L-SUW and Poly-L-SUF

In a direct comparative study, the chiral discrimination ability of poly-L-SUY (tyrosine-based FCMM) was evaluated against poly-L-SUW and poly-L-SUF using both hydrophilic analytes (glucose, tartaric acid, serine) and the hydrophobic analyte α-pinene. Poly-L-SUY and poly-L-SUF demonstrated better chiral discrimination for the hydrophobic molecule α-pinene than for hydrophilic analytes, whereas poly-L-SUW showed the opposite selectivity—superior chiral recognition for hydrophilic analytes (validated by partial-least-squares regression with root-mean-square percent relative error ranging from 2.04% to 4.06% for poly-L-SUW) [1]. For α-pinene, the (−)-enantiomer produced a higher fluorescence emission intensity than the (+)-enantiomer with both poly-L-SUY and poly-L-SUF as chiral selectors, indicating a consistent stereoselective interaction with the hydrophobic micelle core [1].

Chiral discrimination Hydrophobic analyte recognition α-Pinene enantiomers

Chain-Length-Dependent Antibacterial Activity Positioning: N-Undecanoyl (C11) as an Intermediate Between N-Decanoyl (C10) and N-Lauroyl (C12) Tyrosine

In a systematic series of single-chain N-acyl tyrosine surfactants spanning C10 to C18, the C12 (N-lauroyl) derivative was identified as the compound displaying optimum antibacterial activity among the single-chain surfactants, with activity declining for both shorter (C10) and longer (C14–C18) chains [1]. Although N-undecanoyl-L-tyrosine (C11) was not directly synthesized in this study, its chain length is one methylene unit shorter than the established C12 optimum. Based on the observed chain length–activity relationship, C11 is predicted to exhibit antibacterial activity close to but slightly below the C12 optimum, while offering a distinct hydrophobicity balance that may favor different formulation compatibility profiles compared to the lauroyl derivative. The presence of unsaturation (oleoyl, C18:1) was also shown to enhance antibacterial activity over the saturated stearoyl analog, indicating that both chain length and saturation are critical procurement specification variables [1].

Antibacterial surfactant Chain length optimization N-acyl tyrosine SAR

Critical Micelle Concentration (CMC) Inference from the N-Acyl Tyrosine Homologous Series: C11 Position Between C10 and C14

Within the N-acyl tyrosine surfactant class, the CMC decreases exponentially with increasing hydrophobic chain length, a relationship confirmed across multiple N-acyl amino acid series [1][2]. The chemically synthesized N-myristoyl-L-tyrosine (C14) exhibits a CMC of 0.063% w/v and a minimum surface tension of 30 mN/m at pH 12 (0.1 M NaOH) [2]. For N-acyl tyrosine surfactants with shorter chains, higher CMC values are expected. Based on the established linear relationship between the logarithm of CMC and chain length for amino acid-derived surfactants, N-undecanoyl-L-tyrosine (C11) is predicted to have a CMC lower than N-decanoyl (C10) but higher than N-lauroyl (C12) and N-myristoyl (C14) derivatives [1]. Compared to conventional ionic surfactants of equal chain length, amino acid-derived tyrosine surfactants present both lower CMC and lower surface tension at the CMC, representing a quantifiable interfacial performance advantage [1].

Critical micelle concentration Surface tension reduction N-acyl tyrosine surfactant

Procurement-Driven Application Scenarios for N-Undecanoyl-L-Tyrosine Where Quantitative Differentiation Matters


Enantiomeric Purity Determination of Hydrophobic Chiral Pharmaceutical Intermediates Using Poly-L-SUY FCMMs

Poly(sodium N-undecanoyl-L-tyrosinate) [poly-L-SUY] is specifically indicated as a fluorescent chiral molecular micelle (FCMM) chiral selector for hydrophobic analytes such as α-pinene and related terpenes, where it demonstrates superior chiral discrimination compared to poly-L-SUW (tryptophan-based) which preferentially recognizes hydrophilic substrates [1]. The steady-state fluorescence method operates at low chiral selector concentration (3.0 × 10⁻⁵ M) and analyte concentration (5.0 × 10⁻⁶ M), enabling sensitive enantiomeric composition analysis without derivatization. Procurement of N-undecanoyl-L-tyrosine for polymerization into poly-L-SUY is justified when the target analyte is hydrophobic and a non-tryptophan-based FCMM with emission at 320 nm (distinct from the 370 nm emission of poly-L-SUW) is required for spectral compatibility with existing detection systems [1].

Intermediate-Chain Surfactant for Mixed Micellar Formulations Requiring C11 Hydrophobicity

For detergent or pharmaceutical formulations where the C12 (N-lauroyl) chain provides excessive antibacterial activity or ocular irritation potential, N-undecanoyl-L-tyrosine (C11) offers a one-methylene-unit reduction in chain length that is expected to moderate both CMC and membrane interaction potency based on the established chain length–activity relationship in N-acyl tyrosine surfactants [1][2]. The C11 chain maintains sufficient hydrophobicity for effective micellization (predicted CMC between C10 and C12 values) while the tyrosine headgroup contributes phenolic hydroxyl-mediated hydrogen bonding that enhances micellar stability compared to phenylalanine-based analogs [2]. This makes C11 an attractive candidate when fine-tuning surfactant performance between the commercially available C10 and C12 N-acyl tyrosines is required.

Fluorescent Probe Development Exploiting the Distinct Spectral Window of Tyrosine-Based FCMMs

The poly-L-SUY FCMM exhibits a unique combination of fluorescence characteristics—λem at 320 nm, quantum yield of 0.04, and fluorescence lifetimes with a dominant component at 3.1 ns (90% contribution)—that distinguish it from both poly-L-SUW (λem 370 nm, Φ 0.08) and poly-L-SUF (λem 305 nm, Φ 0.11) [1]. This spectral positioning makes poly-L-SUY valuable for multiplexed fluorescence assays where simultaneous detection of multiple FCMMs with distinct emission windows is desired. The 320 nm emission of poly-L-SUY falls in a relatively uncrowded region between the emissions of poly-L-SUF (305 nm) and poly-L-SUW (370 nm), enabling three-color chiral discrimination experiments [1].

Structure–Activity Relationship Studies of N-Acyl Tyrosine Chain Length Effects on Antimicrobial Potency

N-Undecanoyl-L-tyrosine fills a specific gap in the N-acyl tyrosine homologous series between C10 (decanoyl) and C12 (lauroyl), which has been systematically characterized for antibacterial activity [1]. Procuring C11 enables complete SAR mapping of the chain-length dependence of antimicrobial activity around the established C12 optimum, allowing researchers to determine whether the activity peak is sharp (C12-specific) or broad (C11–C13 plateau). This compound is therefore a critical research tool for dissecting the contribution of a single methylene unit to membrane disruption, micellization, and target binding in N-acyl amino acid antibiotics [1][2].

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